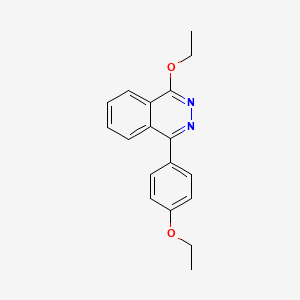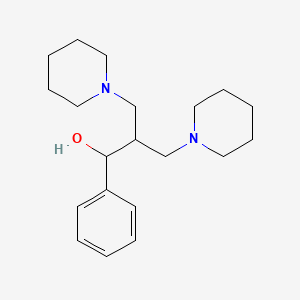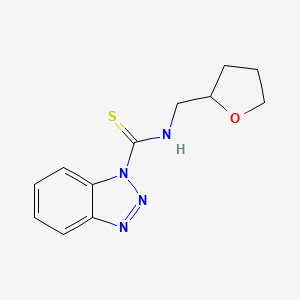![molecular formula C23H27N3O B4058314 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B4058314.png)
1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol
Vue d'ensemble
Description
The compound “1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol” is a complex organic molecule. It contains a piperidinol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group. It also contains a pyrazol group, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered rings of carbon atoms .
Applications De Recherche Scientifique
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
Researchers have explored the structure-activity relationships of pyrazole derivatives, including compounds structurally related to "1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol," to understand their antagonistic activity against the brain cannabinoid receptor (CB1). These studies aimed to characterize cannabinoid receptor binding sites and develop pharmacological probes that could potentially antagonize the harmful effects of cannabinoids and cannabimimetic agents. Key structural requirements for potent and selective antagonistic activity include specific substituents on the pyrazole ring (Lan et al., 1999).
Molecular Interaction Studies
Further research on the molecular interaction of specific antagonists, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound within the same chemical family), with the CB1 cannabinoid receptor has provided insights into the binding mechanisms and the development of pharmacophore models. This research has implications for understanding the steric and electrostatic characteristics necessary for binding to the CB1 receptor, offering a foundation for designing more effective cannabinoid receptor ligands (Shim et al., 2002).
Dopamine Receptor Ligands
Investigations into 4-heterocyclylpiperidines, which share a core structural motif with "1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol," have identified compounds with nanomolar affinity for human dopamine D4 receptors. These compounds show significant selectivity over D2 and D3 receptors, indicating potential for therapeutic application in conditions associated with dopamine system dysregulation (Rowley et al., 1997).
Synthesis and Metabolic Studies
Research on the synthesis and in vitro metabolism of diarylpyrazoles, a group that includes compounds related to "1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol," has expanded our understanding of how these compounds are metabolized in the body. These studies are crucial for the development of cannabinoid receptor ligands with improved pharmacokinetic profiles (Zhang et al., 2005).
Propriétés
IUPAC Name |
1-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-17-8-9-18(2)22(14-17)26-16-20(15-25-12-10-21(27)11-13-25)23(24-26)19-6-4-3-5-7-19/h3-9,14,16,21,27H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFCXOWXQPYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(1H-benzimidazol-2-ylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4058232.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4058240.png)

![1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4058256.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4058259.png)

![N-ethyl-1-(2-fluorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4058265.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide](/img/structure/B4058274.png)
![N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine](/img/structure/B4058275.png)
![N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058294.png)
![N-[4-(benzyloxy)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4058320.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4058324.png)
